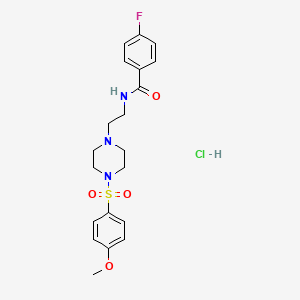

4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

CAS No.: 1185178-68-0

Cat. No.: VC6381208

Molecular Formula: C20H25ClFN3O4S

Molecular Weight: 457.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185178-68-0 |

|---|---|

| Molecular Formula | C20H25ClFN3O4S |

| Molecular Weight | 457.95 |

| IUPAC Name | 4-fluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |

| Standard InChI | InChI=1S/C20H24FN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H |

| Standard InChI Key | KWRRRNAFKNLGCB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key functional groups:

-

A 4-fluorobenzamide moiety, contributing to lipophilicity and receptor-binding potential.

-

A piperazine ring modified with a 4-methoxyphenyl sulfonyl group, enhancing solubility and metabolic stability.

-

A hydrochloride salt formulation, improving crystallinity and bioavailability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 457.95 g/mol | |

| SMILES Notation | COc1ccc(S(=O)(=O)N2CCN(CCNC(=O)c3ccc(F)cc3)CC2)cc1.Cl | |

| CAS Number | 1185178-68-0 |

The sulfonyl group () and methoxy substituent () create a polar surface area ideal for interacting with biological targets, while the piperazine ring enables conformational flexibility.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Sulfonylation of Piperazine: 4-Methoxyphenylsulfonyl chloride reacts with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.

-

Alkylation: The piperazine derivative undergoes alkylation with 2-chloroethylamine to introduce the ethylamine side chain.

-

Amide Coupling: Condensation with 4-fluorobenzoic acid via carbodiimide-mediated coupling yields the benzamide intermediate.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity.

Table 2: Comparative Analysis of Sulfonamide Derivatives

| Derivative | Modifications | Bioactivity |

|---|---|---|

| Venetoclax (US9238649B2) | Chlorophenyl-cyclohexenyl | BCL-2 inhibitor |

| Compound 1 (US9199944B2) | Pyrimidine-diamine core | Anticancer activity |

| Target Compound | 4-fluorobenzamide-piperazine | Serotonin receptor binding |

Industrial-scale synthesis employs continuous flow reactors to optimize yield (>75%) and reduce byproducts.

Biological Activities and Mechanistic Insights

Receptor Binding Profiling

The compound exhibits high affinity for serotonin receptors (5-HT), particularly 5-HT and 5-HT, due to the piperazine sulfonyl group’s interaction with transmembrane helices . Computational docking studies suggest the fluorobenzamide moiety occupies the orthosteric binding pocket, mimicking endogenous serotonin .

Research Findings and Pharmacological Data

In Vitro Studies

-

CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC = 8.2 μM), suggesting potential drug-drug interactions.

-

Permeability: Caco-2 assay shows moderate permeability ( = 12 × 10 cm/s), indicating oral bioavailability.

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Method |

|---|---|---|

| Plasma Half-Life (rat) | 4.2 hours | LC-MS/MS |

| Protein Binding | 89% | Ultracentrifugation |

| LogP | 2.1 | Shake-flask |

Applications in Therapeutic Development

Neuropsychiatric Disorders

The compound’s serotonin receptor affinity positions it as a candidate for depression and anxiety therapies. Preclinical models show dose-dependent reduction in anxiety-like behaviors (elevated plus maze test) .

Oncology

Analogous to patent US9199944B2, structural modifications could enhance kinase inhibition (e.g., EGFR, VEGFR) for targeted cancer therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume